4-(Tert-butoxy)-2-acetamidobutanoic acid
Overview
Description
4-(Tert-butoxy)-2-acetamidobutanoic acid is a chemical compound with a complex structure that includes a tert-butoxy group, an acetamide group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxy)-2-acetamidobutanoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with butanoic acid and introduce the tert-butoxy group through a series of reactions involving tert-butyl alcohol and a suitable catalyst. The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxy)-2-acetamidobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various esters or amides.
Scientific Research Applications
Chemistry: In chemistry, 4-(Tert-butoxy)-2-acetamidobutanoic acid can be used as a building block for synthesizing more complex molecules. Its tert-butoxy group can act as a protecting group for alcohols during synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which 4-(Tert-butoxy)-2-acetamidobutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Tert-butoxystyrene): This compound has a similar tert-butoxy group but differs in its aromatic structure.
Mono-tert-butyl succinate: This compound contains a tert-butoxy group and a succinate moiety, differing in its overall structure and functional groups.
Uniqueness: 4-(Tert-butoxy)-2-acetamidobutanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to act as both a protecting group and a reactive intermediate makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
2-acetamido-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(12)11-8(9(13)14)5-6-15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSFBIBDRWALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCOC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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